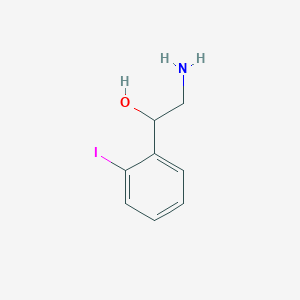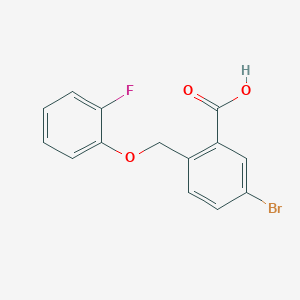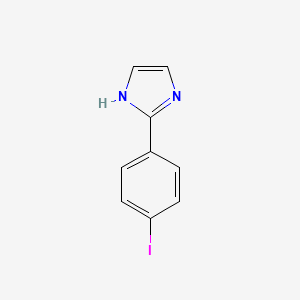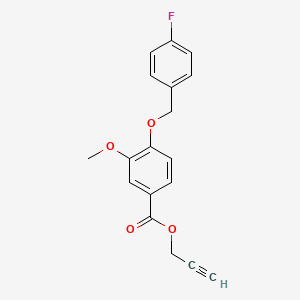
Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a prop-2-yn-1-yl group attached to a benzoate moiety, which is further substituted with a 4-fluorobenzyl and a 3-methoxy group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Prop-2-yn-1-yl Intermediate: This step involves the reaction of propargyl bromide with a suitable nucleophile, such as an amine or alcohol, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, in aqueous or organic solvents.
Reduction: LiAlH₄, hydrogen gas with palladium catalyst, in solvents like ether or ethanol.
Substitution: Nucleophiles like amines or thiols, in basic conditions using bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkanes or alkenes.
Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Prop-2-yn-1-yl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-yn-1-yl group allows for versatile chemical modifications, while the 4-fluorobenzyl and 3-methoxy groups contribute to its biological properties.
Propiedades
Fórmula molecular |
C18H15FO4 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
prop-2-ynyl 4-[(4-fluorophenyl)methoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C18H15FO4/c1-3-10-22-18(20)14-6-9-16(17(11-14)21-2)23-12-13-4-7-15(19)8-5-13/h1,4-9,11H,10,12H2,2H3 |
Clave InChI |
YKUCGNZXTMEHFE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


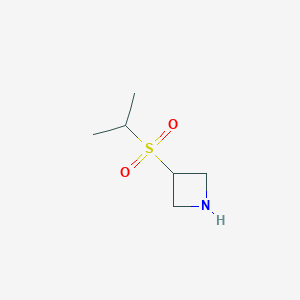

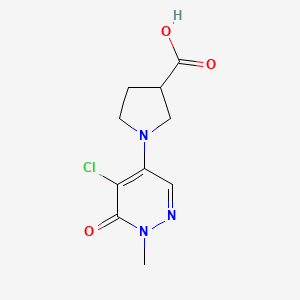
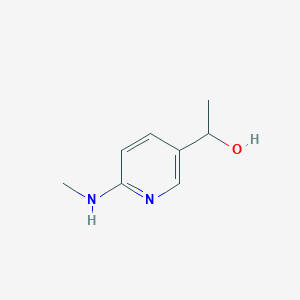
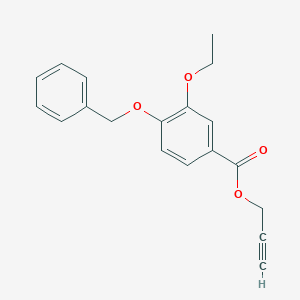
![Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B13012215.png)
![Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13012223.png)
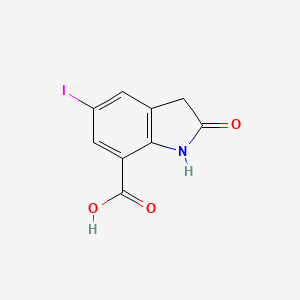
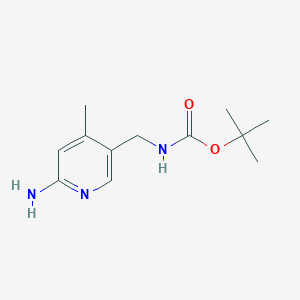
![[1-(2-Fluoroethyl)cyclobutyl]methanol](/img/structure/B13012246.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride](/img/structure/B13012249.png)
